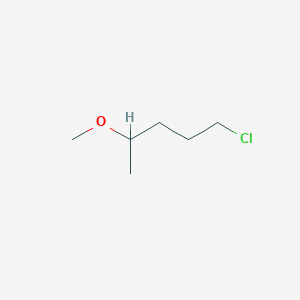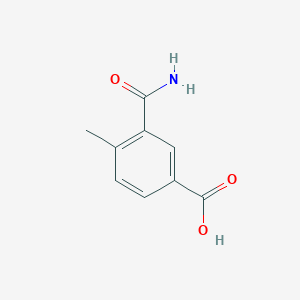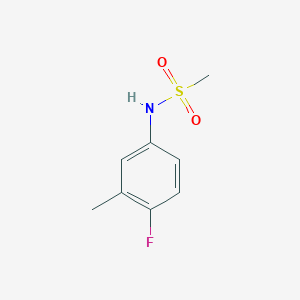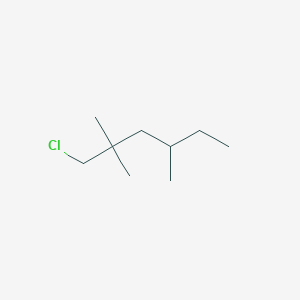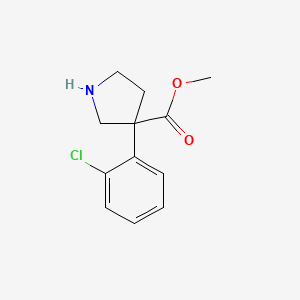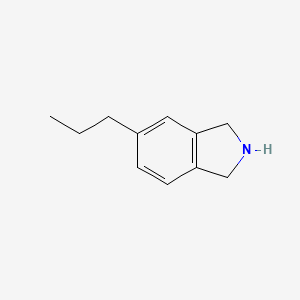
5-Propyl-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyl-2,3-dihydro-1H-isoindole is a heterocyclic organic compound that belongs to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them regioisomers of the more abundant 1H-indole heterocycle . This compound is characterized by the presence of a propyl group at the 5th position and a partially saturated isoindole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2,3-dihydro-1H-isoindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like preparative thin-layer chromatography on silica gel can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Propyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert it to fully saturated isoindoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the isoindole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Isoindoline derivatives.
Substitution: Halogenated or nitro-substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
5-Propyl-2,3-dihydro-1H-isoindole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Propyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with dopamine receptors, influencing neurotransmission pathways . The exact pathways and molecular targets depend on the specific derivatives and their functional groups .
Comparación Con Compuestos Similares
1H-Isoindole, 2,3-dihydro-: A closely related compound with similar structural features but without the propyl group.
Indole: Another regioisomer with a different arrangement of the nitrogen atom in the ring.
Uniqueness: 5-Propyl-2,3-dihydro-1H-isoindole is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a pharmacophore and its utility in various applications .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
5-propyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C11H15N/c1-2-3-9-4-5-10-7-12-8-11(10)6-9/h4-6,12H,2-3,7-8H2,1H3 |
Clave InChI |
AAWXIKFUIAUMBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(CNC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


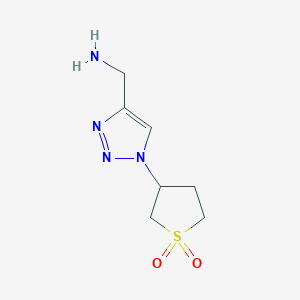

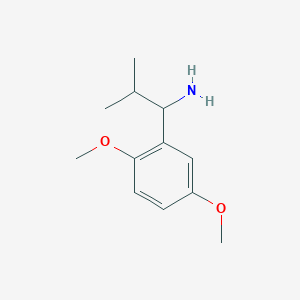

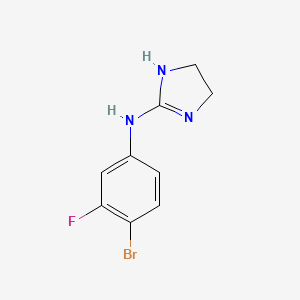
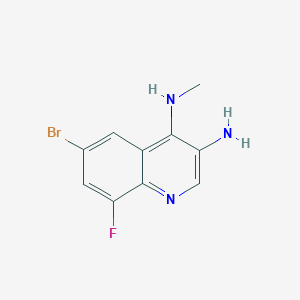
![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
